1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Overview
Description
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a thiourea moiety
Preparation Methods
The synthesis of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of Thiourea Moiety: The final step involves the reaction of the intermediate compound with thiourea under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of luminescent materials and molecular probes due to its unique photophysical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA can be compared with other similar compounds such as:
Benzoxazole Derivatives: These compounds share the benzoxazole ring and exhibit similar biological activities, but differ in their substituents and overall structure.
Thiophene Derivatives: Compounds with thiophene rings also show comparable properties, particularly in materials science and organic synthesis.
Thiourea Derivatives: These compounds are known for their diverse biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its combination of these three functional groups, providing a wide range of applications and reactivity.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-14-8-7-11(20-19(26)22-17(24)16-6-3-9-27-16)10-12(14)18-21-13-4-1-2-5-15(13)25-18/h1-10,23H,(H2,20,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUCVXWSRARRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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